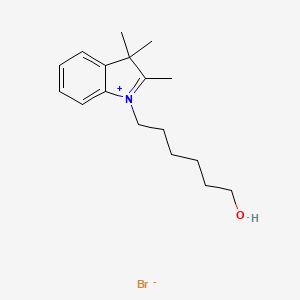
1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a synthetic organic compound belonging to the indolium family. This compound is characterized by its unique structure, which includes a hydroxyhexyl side chain and a trimethylated indolium core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 6-bromohexanol attacks the indolenine core, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced indolium derivatives.
Substitution: Formation of substituted indolium compounds.
Applications De Recherche Scientifique
1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.
Uniqueness: 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to its specific side chain and trimethylated indolium core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
380915-91-3 |
|---|---|
Formule moléculaire |
C17H26BrNO |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
6-(2,3,3-trimethylindol-1-ium-1-yl)hexan-1-ol;bromide |
InChI |
InChI=1S/C17H26NO.BrH/c1-14-17(2,3)15-10-6-7-11-16(15)18(14)12-8-4-5-9-13-19;/h6-7,10-11,19H,4-5,8-9,12-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UVRMMRUCKFOFRT-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
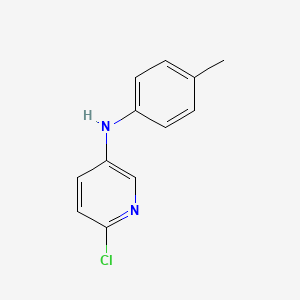

![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
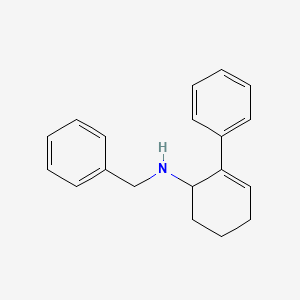
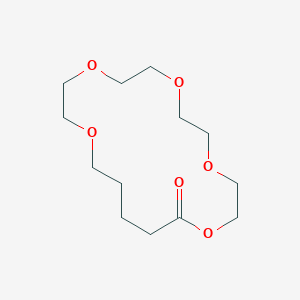
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
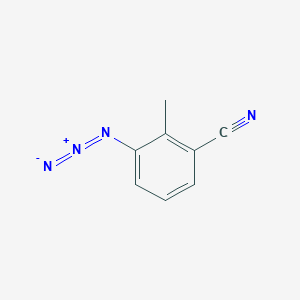
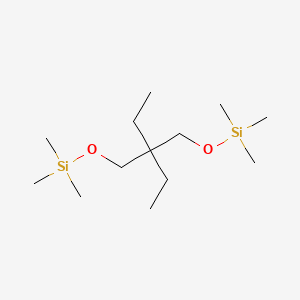

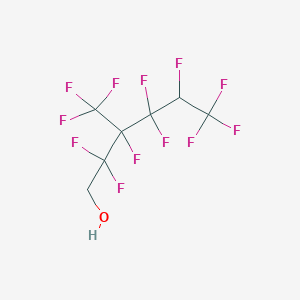
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
